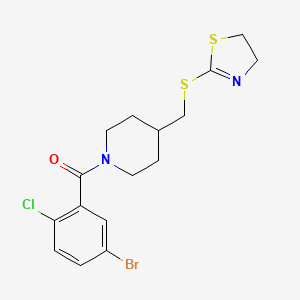

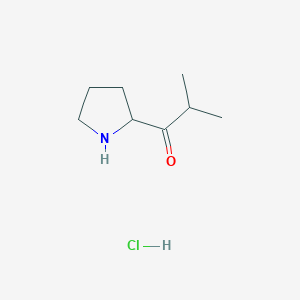

![molecular formula C15H15FN2O2S B2450156 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid CAS No. 381193-57-3](/img/structure/B2450156.png)

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives show a wide variety of biological activities .

Synthesis Analysis

Piperidine is widely used as a building block and reagent in synthesizing organic compounds . The synthesis of similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed piperidine rings .Molecular Structure Analysis

The compound contains a piperidine ring, a thiazole ring, and a fluorophenyl group. Piperidine is a six-membered ring with one nitrogen atom . Thiazole is a five-membered ring containing one sulfur atom and one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. Piperidine derivatives can be utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperidine is an organic heterocyclic amine widely used in synthesizing organic compounds .Applications De Recherche Scientifique

Pharmacological Profile of Similar Compounds : A study explored the in vitro and in vivo pharmacological properties of a similar compound, NRA0562, highlighting its high affinities for human cloned dopamine receptors and 5-HT(2A) receptor, suggesting potential antipsychotic activities (Funakoshi et al., 2002).

Antipsychotic Profile : Another research focused on the antipsychotic profile of NRA0562 in rats, indicating that its profile is consistent with atypical antipsychotic agents (Takamori et al., 2002).

Application in PET Radiotracers : A study demonstrated the feasibility of synthesizing novel PET radiotracers, including compounds similar to the one , for studying CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Neuroleptic Activity : Research on neuroleptic activities of compounds with a similar structure revealed potent neuroleptic activity with less liability for extrapyramidal side effects (Sato et al., 1978).

Synthesis and Biological Evaluation : A compound closely related to the one was synthesized and characterized, showing moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Anti-inflammatory and Antimicrobial Activity : Novel derivatives of a related compound demonstrated anti-inflammatory and antimicrobial activities (Rathod et al., 2008).

AChE Inhibitory Activity : Synthesis of novel compounds involving the core structure showed significant AChE inhibitory activity, suggesting potential use in treating related disorders (Sivakumar et al., 2013).

Antibacterial Agents : Research involving the synthesis of novel fluoroquinolones with a similar structure to the compound indicated significant antibacterial activity (Huang et al., 2010).

Anti-arrhythmic Activity : A study focused on the synthesis of novel piperidine-based derivatives, including thiazoles, showing significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

Fatty Acid Amide Hydrolase Imaging : A novel PET radiotracer was developed for in vivo imaging of fatty acid amide hydrolase in the brain, involving a similar compound structure (Shimoda et al., 2015).

Mécanisme D'action

Target of Action

The compound “1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid” is a complex molecule that likely interacts with multiple targets. It’s worth noting that both the pyrrolidine and thiazole moieties found in this compound are common in many biologically active compounds . These moieties can interact with various biological targets, contributing to the compound’s overall activity.

Mode of Action

The pyrrolidine ring in this compound is known to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Compounds containing thiazole moieties have been associated with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . These activities suggest that the compound could potentially affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

The presence of the pyrrolidine ring could potentially influence these properties, as it is known to efficiently explore the pharmacophore space due to sp3-hybridization .

Result of Action

Given the wide range of biological activities associated with compounds containing thiazole moieties , it is likely that this compound could have diverse molecular and cellular effects.

Orientations Futures

The future directions for this compound could involve further exploration of its potential biological activities. Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Propriétés

IUPAC Name |

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2S/c16-12-3-1-10(2-4-12)13-9-21-15(17-13)18-7-5-11(6-8-18)14(19)20/h1-4,9,11H,5-8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGWFCCEFZOCRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

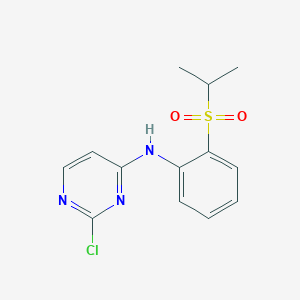

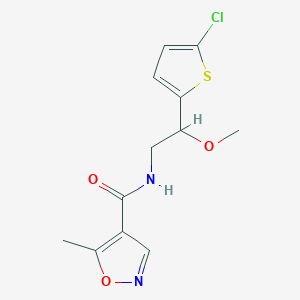

![2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2450078.png)

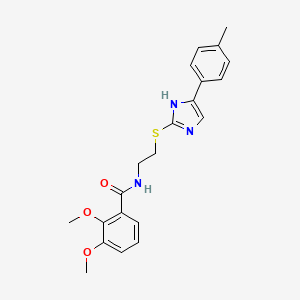

![2-(4-chlorophenyl)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide](/img/structure/B2450083.png)

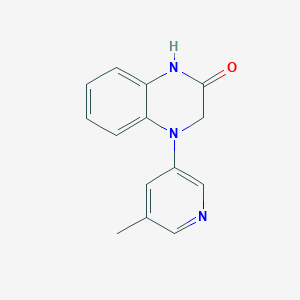

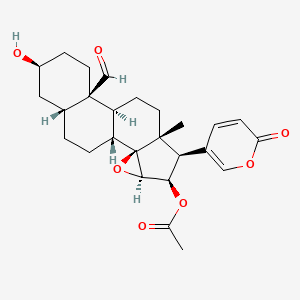

![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2450090.png)

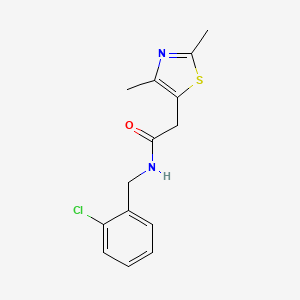

![4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2450092.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2450096.png)

![N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2450097.png)